molecular formula C24H20N2O2 B11033927 4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11033927
M. Wt: 368.4 g/mol
InChI Key: UHLJZEWDESJQQS-UHFFFAOYSA-N
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Description

4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by its unique fused ring structure, which includes a furan ring fused to a quinoline moiety

Preparation Methods

The synthesis of 4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzyl alcohols with 4-hydrocoumarins in the presence of acetic acid and an oxygen oxidant . This method is advantageous due to its metal-free and aerobic conditions, making it environmentally friendly.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex fused ring systems under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolinone derivatives, while reduction produces dihydro derivatives.

Scientific Research Applications

4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, are being explored.

    Medicine: Research is ongoing to investigate the compound’s potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

The molecular pathways involved in its action include signal transduction pathways, gene expression regulation, and protein-protein interactions. The exact mechanism of action is still under investigation, and further research is needed to fully understand its biological effects.

Comparison with Similar Compounds

4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one can be compared with other similar compounds, such as:

    4-aminoquinoline: This compound has a similar quinoline structure but lacks the furan ring.

    6H-chromeno[4,3-b]quinolin-6-ones: These compounds have a chromene ring fused to a quinoline moiety.

The uniqueness of this compound lies in its fused furan-quinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

4-amino-7-(2-methylphenyl)-2-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

InChI

InChI=1S/C24H20N2O2/c1-14-7-5-6-10-17(14)16-11-19-22(20(27)12-16)23(25)18-13-21(28-24(18)26-19)15-8-3-2-4-9-15/h2-10,13,16H,11-12H2,1H3,(H2,25,26)

InChI Key

UHLJZEWDESJQQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(=O)C2)C(=C4C=C(OC4=N3)C5=CC=CC=C5)N

Origin of Product

United States

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